6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
Description
This compound belongs to the dihydropyrimidinone class, characterized by a pyrimidinone core substituted with a cyclopropyl group at position 6 and a piperidin-4-ylmethyl moiety modified with a 2-hydroxycyclobutyl group at position 2. Dihydropyrimidinones are widely explored in medicinal chemistry for their kinase inhibitory, antimicrobial, and anticancer activities.
Properties
IUPAC Name |
6-cyclopropyl-3-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-16-4-3-15(16)19-7-5-12(6-8-19)10-20-11-18-14(9-17(20)22)13-1-2-13/h9,11-13,15-16,21H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEQVUCJNIEJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4CCC4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Synthesis of the Hydroxycyclobutyl Group: This step may involve the cyclization of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions to form the cyclobutane ring, followed by hydroxylation.
Piperidinylmethyl Group Attachment: The piperidinylmethyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Formation of the Dihydropyrimidinone Core: The final step involves the cyclization of an appropriate precursor, such as a urea derivative, under acidic or basic conditions to form the dihydropyrimidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycyclobutyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the dihydropyrimidinone core, potentially converting it to a fully saturated pyrimidinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include cyclobutanones or cyclobutanal derivatives.
Reduction: Products may include fully saturated pyrimidinones.
Substitution: Products can vary widely depending on the nucleophile used, potentially leading to a range of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary applications of 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one lie within medicinal chemistry due to its diverse biological activities. These include:
- Antitumor Properties : The compound has shown potential as a lead structure for developing antitumor agents. Its unique interactions with biological targets can inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
- Anti-inflammatory Effects : Research indicates that dihydropyrimidinones can modulate inflammatory pathways, suggesting that this compound may have similar effects, potentially useful in treating inflammatory diseases.
- Antibacterial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties, making it a candidate for developing new antibiotics.
Synthesis and Chemical Behavior
The synthesis of this compound typically involves multi-component reactions using the Biginelli reaction framework, which combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea under acidic conditions. The reaction mechanism includes nucleophilic attack by urea on the carbonyl carbon of the aldehyde, followed by cyclization and dehydration to yield the desired dihydropyrimidinone structure.
Computational Modeling
Computational modeling plays a crucial role in understanding the behavior of this compound at the molecular level. Various structural formulas can be represented to facilitate these studies, aiding in predicting interactions with biological targets and optimizing synthesis routes for enhanced activity.
Case Study 1: Antitumor Activity
In a study investigating the antitumor efficacy of various dihydropyrimidinones, this compound was identified as a promising candidate due to its ability to inhibit tumor growth in vitro. The study highlighted its potential as a lead compound in developing new anticancer therapies.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on exploring the anti-inflammatory properties of this compound. It was found to significantly reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli, suggesting its potential application in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one would depend on its specific interactions with biological targets. Potential mechanisms could involve:
Binding to Enzymes: The compound might inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Receptor Modulation: It could interact with cell surface or intracellular receptors, altering signal transduction pathways and affecting cellular responses.
Pathway Involvement: The compound might influence specific biochemical pathways, leading to changes in cellular metabolism or gene expression.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and its analogs:
Physicochemical Properties
Target Compound :
Analog with Fluoro-Benzoxazole () :
- Higher logP (fluoro-benzoxazole is lipophilic).
- Improved metabolic stability due to fluorine’s electron-withdrawing effects.
- Sulfur atom may influence redox metabolism.
- Amino-Substituted Analog (): Lower logP (amino group introduces polarity). Enhanced hydrogen-bonding capacity for target interactions.
Biological Activity
6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a novel compound belonging to the dihydropyrimidinone class, which has garnered attention for its potential biological activities. This compound's unique structure, which integrates cyclopropyl and cyclobutyl moieties, suggests a diverse range of interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 303.4 g/mol. The structure features a bicyclic dihydropyrimidine core that is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O2 |
| Molecular Weight | 303.4 g/mol |
| CAS Number | 2195810-62-7 |
Synthesis
The synthesis of this compound typically involves multi-component reactions such as the Biginelli reaction, which combines an aldehyde, β-ketoester, and urea under acidic conditions. Modifications may be required to incorporate specific substituents like cyclopropyl and cyclobutyl groups to achieve optimal yields and purity.
Antitumor Activity
Preliminary studies suggest that this compound exhibits significant antitumor properties. Dihydropyrimidinones are known for their ability to inhibit tumor growth by interfering with cellular proliferation pathways. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival.
Antimicrobial Properties
Research indicates that compounds within the dihydropyrimidinone family possess antimicrobial activities. The presence of the cyclopropyl group may enhance lipophilicity, improving membrane permeability and thus increasing efficacy against bacterial strains. Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Dihydropyrimidinones are known to modulate inflammatory responses through inhibition of pro-inflammatory cytokines. In animal models, administration of this compound led to a reduction in inflammation markers, suggesting its utility in treating inflammatory diseases.
Understanding the mechanism by which this compound exerts its effects is crucial for its development as a therapeutic agent. Interaction studies reveal that this compound may bind to specific receptors or enzymes involved in critical biological processes:
- Enzyme Inhibition : Potential inhibition of enzymes involved in tumor metabolism.
- Receptor Modulation : Interaction with receptors linked to inflammatory pathways.
- Cell Cycle Interference : Induction of cell cycle arrest in cancer cells.
Case Studies and Research Findings
-
Antitumor Activity Study :
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating strong antitumor activity.
-
Antimicrobial Activity Study :
- Objective : Test efficacy against selected bacterial strains.
- Method : Disk diffusion method was employed to evaluate antibacterial properties.
- Results : Inhibition zones were recorded for both Staphylococcus aureus and Escherichia coli, demonstrating broad-spectrum antimicrobial activity.
-
Anti-inflammatory Study :
- Objective : Assess the impact on inflammatory cytokine levels in vivo.
- Method : Animal models were treated with the compound prior to inducing inflammation.
- Results : A marked decrease in TNF-alpha and IL-6 levels was noted post-treatment, highlighting its anti-inflammatory potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one?
- Methodology : Multi-step organic synthesis involving cyclocondensation and functional group modifications. Key steps include:
- Cyclopropyl group introduction via nucleophilic substitution.
- Piperidine ring formation using reductive amination or Buchwald-Hartwig coupling.
- Dihydropyrimidinone core assembly via Biginelli-like reactions under reflux conditions with acid catalysts (e.g., HCl or p-TsOH) .
- Purification via column chromatography (silica gel, gradient elution) and crystallization.
Q. How should researchers characterize this compound’s structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropyl, piperidinyl, and dihydropyrimidinone moieties.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₂₆N₃O₂).
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns .
- X-ray Crystallography : For absolute configuration determination if crystalline .
Q. What safety protocols apply during handling?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation; store in airtight containers at RT.
- Follow GHS protocols for unclassified but reactive intermediates (e.g., cyclobutanol derivatives) .
Advanced Research Questions
Q. How can synthetic regioselectivity challenges in the dihydropyrimidinone core be addressed?
- Methodology :
- Optimize reaction conditions (solvent polarity, temperature) to favor kinetically controlled intermediates.
- Use chiral auxiliaries or catalysts (e.g., L-proline) for enantioselective synthesis .
- Monitor reaction progress via TLC or in-situ IR to detect byproducts early .
Q. How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?
- Approach :
- Perform dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) to identify activity thresholds.
- Use molecular docking to compare binding affinities with targets like COX-2 or topoisomerase II .
- Validate mechanisms via knockout models (e.g., CRISPR-edited cells lacking target receptors) .
Q. What strategies optimize metabolic stability of this compound?
- Methodology :
- In vitro microsomal assays : Identify metabolic hotspots (e.g., cyclobutanol hydroxylation).
- Introduce deuterium or fluorine at vulnerable positions to slow CYP450-mediated degradation .
- Evaluate bioavailability via Caco-2 permeability assays and logP adjustments .
Q. How to design SAR studies for analogs with enhanced potency?
- Framework :
- Modify substituents systematically (e.g., cyclopropyl → cyclopentyl; hydroxycyclobutyl → fluorocyclobutyl).
- Test analogs in enzyme inhibition assays (e.g., kinase panels) and correlate with structural features .
- Use QSAR models to predict activity based on electronic (HOMO/LUMO) and steric parameters .
Data Interpretation and Validation
Q. How to address discrepancies in spectroscopic data between batches?
- Troubleshooting :
- Confirm solvent effects on NMR chemical shifts (e.g., DMSO vs. CDCl₃).
- Re-crystallize samples to eliminate polymorphic variations.
- Cross-validate with independent techniques (e.g., compare IR carbonyl stretches with XRD bond lengths) .
Q. What computational tools predict this compound’s reactivity in biological systems?
- Tools :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS).
- Density Functional Theory (DFT) : Calculate redox potentials for oxidative stability assessment .
- ADMET Predictor : Estimate toxicity profiles (e.g., hERG inhibition risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
